molecular formula C15H16N4O4 B11045112 4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11045112
M. Wt: 316.31 g/mol
InChI Key: GDMWFUMGGRDGLN-UHFFFAOYSA-N
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Description

4-(3-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 4-(3-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation may involve the use of solid alumina and room temperature conditions for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by Cs2CO3/DMSO . Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(3-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-(3-HYDROXYPHENYL)-1-ISOPROPYL-5-NITRO-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but may differ in their functional groups, leading to variations in their biological activities and applications. For example, some derivatives may exhibit more potent antimicrobial or antitumor activities .

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-5-nitro-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H16N4O4/c1-8(2)18-14-11(7-16-18)12(9-4-3-5-10(20)6-9)13(19(22)23)15(21)17-14/h3-8,12-13,20H,1-2H3,(H,17,21)

InChI Key

GDMWFUMGGRDGLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=CC=C3)O

Origin of Product

United States

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